molecular formula C11H7N3O3 B1196628 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine CAS No. 75198-31-1

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Cat. No. B1196628
CAS RN: 75198-31-1
M. Wt: 229.19 g/mol
InChI Key: ZDFULRQJRIJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine” is a heterocyclic compound . It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds containing a pyridine ring fused to an imidazole ring . The compound has a nitro group attached to the 5-position of a furan ring, which is further attached to the imidazo[1,2-a]pyridine core .


Synthesis Analysis

The synthesis of “3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine” and its derivatives has been reported in the literature . One method involves the nitration of 2-[α-chloro-β-(5-nitro-2-furyl)vinylimidazo[1,2-a]pyridine . Another method involves the synthesis of 5-nitro-2-furfurylidene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine” consists of a pyridine ring fused to an imidazole ring, with a nitro-substituted furan ring attached . The nitro group at the 5-position of the furan ring contributes to the electron-withdrawing nature of the compound .


Chemical Reactions Analysis

The compound “3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine” can undergo various chemical reactions. For instance, it can undergo nitration reactions . The nitro group on the furan ring can also participate in various reactions due to its electron-withdrawing nature .

Scientific Research Applications

  • Antibacterial and Antiprotozoal Properties : Derivatives of imidazo[1,2-a]pyridine, including compounds with 3-(5-nitro-2-furyl) substitution, have demonstrated notable antibacterial and antiprotozoal properties (Saldabol et al., 1977).

  • Aminomethylation Reactions : The compound undergoes aminomethylation reactions, which are significant for synthesizing various derivatives with potential biological activities (Saldabol et al., 1971).

  • Carcinogenic Properties : A carcinogenicity study of 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine in mice and rats revealed that the compound is a strong carcinogen, inducing carcinomas of the esophagus and forestomach at various dose levels (Cabral et al., 1980).

  • Antimicrobial Effects : The antimicrobial effects of this compound and its derivatives have been observed, with some variants showing weaker effects than furazolidone, a known antimicrobial agent (Saldabol et al., 1967).

  • Synthetic Strategies for Derivatives : Various synthetic strategies have been developed to create derivatives of imidazo[1,2-a]pyridine, which can lead to compounds with antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

  • Potential for Generating Fused Triazines : The imidazo[1,2-a]pyridine system has been used as a synthon for building fused triazines, which are compounds with potential biological activity (Zamora et al., 2004).

  • Development of Heterocyclic Systems with Fluorescent Properties : The compound has been used in the synthesis of new heterocyclic systems with high fluorescent properties, demonstrating its utility in developing advanced materials (Rahimizadeh et al., 2012).

  • Therapeutic Potential in Medicinal Chemistry : The imidazo[1,2-a]pyridine scaffold, including its 3-(5-nitro-2-furyl) derivatives, is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).

properties

IUPAC Name

3-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFULRQJRIJLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020947
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

CAS RN

75198-31-1
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Nitro-2-furanyl)imidazo[1,2-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZDJ976TAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Reactant of Route 2
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Reactant of Route 3
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Reactant of Route 4
Reactant of Route 4
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Reactant of Route 5
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine
Reactant of Route 6
3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Citations

For This Compound
1
Citations
JR Cabral, L Rossi, TA Dragani, GD Porta - Tumori Journal, 1980 - journals.sagepub.com
3-(5-nitro-2-furyl)-imidazo(1,2-α)pyridine was tested for carcinogenicity by long-term administration in the diet to CTM mice at 0.1, 0.2 and 0.4 % dose levels and to Wistar rats at 0.2 and …
Number of citations: 2 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.